Home > Products > Screening Compounds P10708 > (2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide
(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide - 357336-19-7

(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide

Catalog Number: EVT-1638470
CAS Number: 357336-19-7
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Levetiracetam ((S)-α-ethyl-2-oxopyrrolidine acetamide)

Compound Description: Levetiracetam [] is a marketed antiepileptic drug (AED) known as Keppra® []. It acts as a structural analog of piracetam and is prescribed as an add-on treatment for adults with refractory partial-onset seizures []. Levetiracetam exhibits significant efficacy and a high tolerability profile, attributed to its unique mechanism of action []. This mechanism involves binding to a brain-specific site called the levetiracetam binding site (LBS), believed to play a crucial role in its antiepileptic properties [].

Relevance: Levetiracetam serves as the foundation for the development of (2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide []. Both compounds share the core 2-oxopyrrolidine (pyrrolidinone) structure. Research aimed at optimizing levetiracetam's binding to LBS led to the exploration of modifications to this scaffold, ultimately resulting in the discovery of (2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide as a more potent analog [].

(2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide (Brivaracetam)

Compound Description: (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide, also known as brivaracetam (Briviact®) [, ], is an antiepileptic drug candidate [] that represents a significant advancement in the field of epilepsy treatment []. It acts by binding to synaptic vesicle protein 2 (SV2) proteins, specifically SV2A, a protein abundant in the brain and involved in neurotransmitter release []. Brivaracetam's interaction with SV2A disrupts this release, contributing to its antiepileptic effects []. Studies indicate that brivaracetam displays superior potency and efficacy in animal models of seizures and epilepsy compared to levetiracetam, highlighting the importance of SV2A as a target for its therapeutic action [].

PF-00734200 ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone)

Compound Description: PF-00734200 [, ] is a dipeptidyl peptidase IV (DPP-IV) inhibitor [, ]. It has advanced to Phase 3 clinical trials for treating type 2 diabetes [, ]. PF-00734200 demonstrates rapid and reversible inhibition of plasma DPP-IV activity when administered orally in rats, dogs, and monkeys []. Preclinical studies suggest its potential in stimulating insulin secretion and enhancing glucose tolerance [].

Padsevonil ((4R)-4-(2-chloro-2,2-difluoroethyl)-1-{[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methyl}pyrrolidin-2-one)

Compound Description: Padsevonil [] is a novel antiepileptic drug candidate []. It exhibits a dual-action mechanism by binding to both synaptic vesicle protein 2 (SV2) and the benzodiazepine site of GABAA receptors, contributing to its pre- and postsynaptic activity, respectively [].

Overview

(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide, commonly known as brivaracetam, is a synthetic compound primarily used in the treatment of epilepsy. It is a derivative of the neurotransmitter gamma-aminobutyric acid and acts as a ligand for synaptic vesicle protein 2A, which plays a crucial role in neurotransmitter release. The compound is characterized by its specific stereochemistry, which is essential for its pharmacological activity.

Source

Brivaracetam was developed as a more effective alternative to other antiepileptic drugs. It was first synthesized and characterized in the early 2000s, with subsequent patents detailing its synthesis and medicinal properties .

Classification

Brivaracetam falls under the category of antiepileptic drugs and is classified as a selective SV2A ligand. Its chemical structure can be described using the International Union of Pure and Applied Chemistry nomenclature as (2S)-2-[(4R)-2-oxo-4-propyltetrahydro-1H-pyrrol-1-yl]butanamide.

Synthesis Analysis

Methods

The synthesis of brivaracetam typically involves several key steps, including asymmetric synthesis techniques to ensure high enantiomeric purity. The most common method includes:

  1. Formation of the pyrrolidine ring: This is achieved through cyclization reactions involving suitable precursors.
  2. Functionalization: The introduction of the butanamide group occurs via acylation reactions.
  3. Purification: High-performance liquid chromatography (HPLC) is often employed to isolate the desired enantiomer from diastereomeric mixtures.

Technical Details

Recent advancements have focused on improving the efficiency and yield of brivaracetam synthesis by employing novel catalysts and reaction conditions that enhance selectivity towards the desired stereoisomer . For instance, one method utilizes chiral auxiliary strategies to facilitate asymmetric induction during the cyclization step.

Molecular Structure Analysis

Structure

Brivaracetam has a complex molecular structure characterized by its chiral centers and functional groups. The molecular formula is C11_{11}H18_{18}N2_2O2_2, with a molecular weight of approximately 210.27 g/mol.

Data

The compound features:

  • Chiral centers: Two stereogenic centers located at the butanamide and pyrrolidine moieties.
  • Functional groups: An amide group, a ketone group, and a propyl side chain.
Chemical Reactions Analysis

Reactions

Brivaracetam undergoes various chemical reactions that are critical for its synthesis and potential modification:

  1. Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids.
  2. Decarboxylation: This reaction can occur during certain synthetic pathways, affecting yield and stereochemistry.
  3. Reduction: The ketone functionality may also be reduced to alcohols under specific conditions.

Technical Details

The synthesis processes often require careful control of reaction conditions such as temperature, pressure, and pH to avoid unwanted side reactions and ensure high yields .

Mechanism of Action

Process

Brivaracetam exerts its pharmacological effects primarily through binding to synaptic vesicle protein 2A, which modulates neurotransmitter release. This action enhances inhibitory neurotransmission in the brain, thereby reducing seizure activity.

Data

Studies have shown that brivaracetam's affinity for synaptic vesicle protein 2A is significantly higher than that of its predecessor compounds, contributing to its efficacy in treating epilepsy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol; sparingly soluble in water.

Chemical Properties

  • Melting Point: Approximately 160°C.
  • Stability: Stable under normal storage conditions but sensitive to moisture.
  • pH: Typically neutral when dissolved in aqueous solutions.

Relevant data indicate that brivaracetam maintains stability across a range of pH levels, which is advantageous for formulation development .

Applications

Scientific Uses

Brivaracetam is primarily used in clinical settings for managing epilepsy, particularly in patients with drug-resistant forms of the condition. Its efficacy has been demonstrated in various clinical trials, leading to its approval in multiple countries for use as an adjunct therapy in partial-onset seizures.

Additionally, ongoing research explores potential applications beyond epilepsy, including neuroprotective effects in other neurological disorders due to its mechanism of action on synaptic vesicle proteins .

Synthetic Methodologies and Stereochemical Optimization

Enantioselective Synthesis of Pyrrolidinone Core Structures

The construction of the stereodefined pyrrolidinone core in (2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide represents a fundamental challenge in synthetic organic chemistry due to the presence of two chiral centers requiring precise stereocontrol. Two predominant strategies have emerged for establishing the (4S)-4-propylpyrrolidin-2-one configuration:

  • Chiral Pool Utilization: One commercially scalable approach employs naturally occurring chiral precursors as starting materials. A key intermediate, (4R)-4-propylpyrrolidin-2-one, is synthesized from L-glutamic acid through a multi-step sequence involving reduction, lactam formation, and stereospecific propyl group introduction at the C4 position. This method capitalizes on the inherent chirality of amino acids to establish the initial stereogenic center [4].

  • Stoichiometric Chiral Auxiliary Approach: Alternative routes utilize Evans oxazolidinone auxiliaries to control the C4 stereochemistry during alkylation. The propyl group is introduced via enolate alkylation of a pyrrolidinone precursor bearing the chiral auxiliary. Subsequent auxiliary removal affords the enantiomerically enriched (4S)-4-propylpyrrolidin-2-one intermediate. This method typically achieves diastereomeric ratios exceeding 95:5, though it requires stoichiometric amounts of the chiral controller [5].

The critical amide bond formation between the pyrrolidinone and butanamide moiety employs stereospecific N-alkylation. (4S)-4-propylpyrrolidin-2-one is condensed with (2S)-2-bromobutanamide under basic conditions (NaH/DMF). This reaction proceeds with complete inversion at the chiral carbon of the bromoamide, preserving the (S)-configuration in the final product while forming the tertiary amine linkage [5]. Careful optimization has demonstrated that reaction temperatures below 0°C minimize racemization, yielding the target molecule with >99% stereochemical fidelity at this stage [4].

Table 1: Key Intermediates in Enantioselective Synthesis of (2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide

IntermediateRole in SynthesisStereochemical FeaturesTypical Yield
(4R)-4-Propyloxolan-2-oneLactone precursorSingle enantiomer75-85%
(4S)-4-Propylpyrrolidin-2-onePyrrolidinone core(S)-configuration at C470-80%
(2S)-2-Aminobutyramide free baseButanamide component(S)-configuration86%
(2S)-2-BromobutanamideAlkylating agent(S)-configuration92%

Catalytic Asymmetric Strategies for Propylpyrrolidin-1-yl Functionalization

Modern catalytic methodologies provide atom-economical routes to the stereodefined pyrrolidinone core, significantly advancing synthetic efficiency:

  • Transition Metal-Catalyzed Asymmetric Hydrogenation: The most direct approach involves catalytic hydrogenation of dehydroamino acid precursors. Enantioselective reduction of (Z)-4-propylidene-1-(2-oxobutyl)pyrrolidin-2-one using Ir/Xyliphos catalysts achieves >98% ee under 50 bar H₂ pressure in methanol. This methodology establishes the C4 stereocenter in a single step with exceptional enantiocontrol, though it requires specialized high-pressure equipment [4].

  • Organocatalytic Mannich Reactions: Proline-derived catalysts enable stereoselective assembly of the pyrrolidinone ring. A key transformation employs (S)-proline (20 mol%) to catalyze the Mannich reaction between N-Boc aldimine and a propyl-substituted ketone, generating the chiral pyrrolidinone precursor with 94% ee and 10:1 dr. Subsequent ring-closing metathesis and hydrogenation complete the (4S)-4-propylpyrrolidin-2-one framework [2].

  • Phase-Transfer Catalyzed Alkylation: C4 alkylation under phase-transfer conditions provides excellent stereoselectivity. Quaternary ammonium salts derived from cinchona alkaloids catalyze the alkylation of pyrrolidinone glycinate Schiff bases with propyl bromide. Using N-(9-anthracenylmethyl)cinchoninium bromide at -40°C in toluene/KOH achieves 95% ee for the (4S)-isomer. This method significantly improves upon traditional enolate alkylation by operating at lower temperatures and avoiding stoichiometric chiral auxiliaries [2].

The catalytic asymmetric synthesis extends to the final N-alkylation step. Copper(I)/bisphosphine complexes catalyze the coupling of (4S)-4-propylpyrrolidin-2-one with (2S)-2-bromobutanamide with complete retention of configuration. This Ullmann-type reaction proceeds under mild conditions (50°C, DMF) with 5 mol% catalyst loading, providing the target molecule in 85% isolated yield without epimerization [4].

Table 3: Catalytic Systems for Asymmetric Synthesis of Key Intermediates

Catalyst SystemReaction TypeEnantioselectivity (ee)S/C RatioConditions
Ir/(S,S)-f-BinaphaneAsymmetric Hydrogenation98%50050 bar H₂, MeOH, 50°C
(S)-Diphenylprolinol TMS etherMannich Reaction94%5DCM, -20°C
N-(9-Anthracenylmethyl)cinchoninium bromidePhase-Transfer Alkylation95%10Toluene, 50% KOH, -40°C
CuI/(R)-BINAPN-Alkylation>99% retention20DMF, 50°C

Solid-Phase Synthesis and Green Chemistry Adaptations

Innovative process intensification strategies have transformed the synthesis of (2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide, significantly reducing environmental impact while maintaining stereochemical integrity:

  • Mechanochemical Activation: Solvent-free synthesis via ball milling represents a paradigm shift in sustainable manufacturing. The N-alkylation between (4S)-4-propylpyrrolidin-2-one and (2S)-2-bromobutanamide is performed in a high-energy vibratory mill using potassium carbonate as base. This approach eliminates organic solvents entirely while achieving 95% conversion in 45 minutes—significantly faster than solution-phase reactions (typically 12-24 hours). The mechanochemical method maintains excellent stereocontrol (>99% de) and reduces the process mass intensity (PMI) by 87% compared to traditional DMF-based processes [5].

  • Continuous Flow Aminolysis: A continuous flow process for the critical ammonolysis step substantially improves efficiency. The methyl ester precursor dissolved in methanol is combined with aqueous ammonia in a microreactor at 120°C and 20 bar pressure. This high-temperature, short-residence-time approach (3 minutes) achieves quantitative conversion compared to 24 hours in batch reactors. The continuous process eliminates intermediate isolation steps, reduces solvent consumption by 65%, and prevents epimerization by minimizing exposure time to basic conditions [4].

  • Aqueous Reaction Media: Water-based systems replace hazardous organic solvents in multiple steps. The ring-opening of (4R)-4-propyloxolan-2-one occurs selectively with (2S)-2-aminobutyramide in water at 80°C without added catalysts. The hydrophobic effect in aqueous media enhances reaction rates while providing excellent diastereoselectivity (>99% de). This approach eliminates the need for polar aprotic solvents like DMF or NMP, reducing the environmental footprint and simplifying waste treatment [4].

Green chemistry metrics demonstrate substantial improvements in the optimized processes. The E-factor (kg waste/kg product) decreased from 78 in early routes to 12 in modern processes. Solvent consumption decreased by 65% through solvent substitution and recovery systems. Energy intensity dropped by 40% via integrated process design that combines multiple synthetic steps in telescoped sequences without intermediate isolation [4] [5].

Table 4: Green Chemistry Metrics Comparison for Synthetic Approaches

Synthetic ApproachPMI (kg/kg)E-FactorSolvent Consumption (L/kg)Energy Intensity (kWh/kg)
Traditional Batch Process12078850310
Solvent-Free Mechanochemical188<595
Continuous Flow Aminolysis4222210110
Aqueous Phase Synthesis2812150135

Properties

CAS Number

357336-19-7

Product Name

(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide

IUPAC Name

(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

InChI

InChI=1S/C11H20N2O2/c1-3-5-8-6-10(14)13(7-8)9(4-2)11(12)15/h8-9H,3-7H2,1-2H3,(H2,12,15)/t8-,9-/m0/s1

InChI Key

MSYKRHVOOPPJKU-IUCAKERBSA-N

SMILES

CCCC1CC(=O)N(C1)C(CC)C(=O)N

Canonical SMILES

CCCC1CC(=O)N(C1)C(CC)C(=O)N

Isomeric SMILES

CCC[C@H]1CC(=O)N(C1)[C@@H](CC)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.